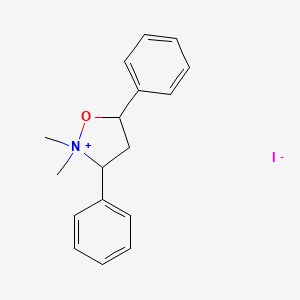
2,2-Dimethyl-3,5-diphenyl-1,2-oxazolidin-2-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3,5-diphenyl-1,2-oxazolidin-2-ium iodide is a heterocyclic compound that belongs to the oxazolidine family This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3,5-diphenyl-1,2-oxazolidin-2-ium iodide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-3,5-diphenyl-1,2-oxazolidine with iodine in the presence of a suitable solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3,5-diphenyl-1,2-oxazolidin-2-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: The iodide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,2-Dimethyl-3,5-diphenyl-1,2-oxazolidin-2-ium iodide has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the synthesis of complex organic molecules and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3,5-diphenyl-1,2-oxazolidin-2-ium iodide involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane
- 3-Benzyl-1,3-oxazolidine
- 2,2,3-Trimethyl-1,3-oxazolidine
Uniqueness
2,2-Dimethyl-3,5-diphenyl-1,2-oxazolidin-2-ium iodide is unique due to its specific structural features, such as the presence of both nitrogen and oxygen in the ring and the iodide ion
Properties
CAS No. |
85978-28-5 |
|---|---|
Molecular Formula |
C17H20INO |
Molecular Weight |
381.25 g/mol |
IUPAC Name |
2,2-dimethyl-3,5-diphenyl-1,2-oxazolidin-2-ium;iodide |
InChI |
InChI=1S/C17H20NO.HI/c1-18(2)16(14-9-5-3-6-10-14)13-17(19-18)15-11-7-4-8-12-15;/h3-12,16-17H,13H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
AHNQQPOVPWPTMT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(C(CC(O1)C2=CC=CC=C2)C3=CC=CC=C3)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


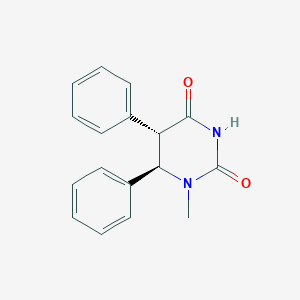
![Ethanone, 1-[2-(2-propenyl)cyclopentyl]-](/img/structure/B14409433.png)
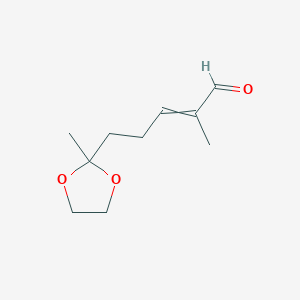
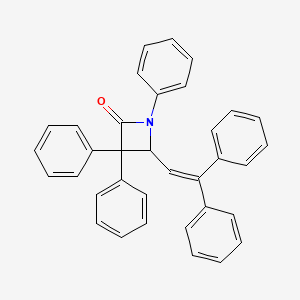
![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
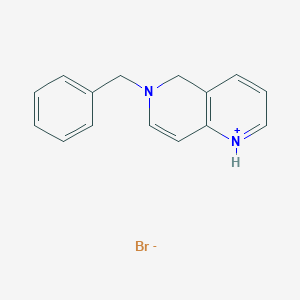
![4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14409463.png)
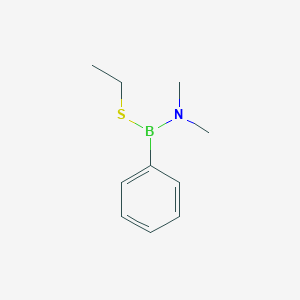
![1-[(3,6-Dihydropyridin-1(2H)-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14409468.png)
![2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane](/img/structure/B14409469.png)
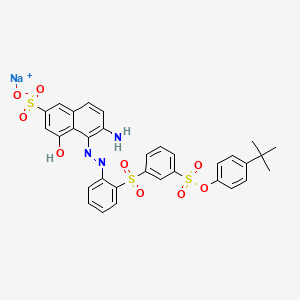
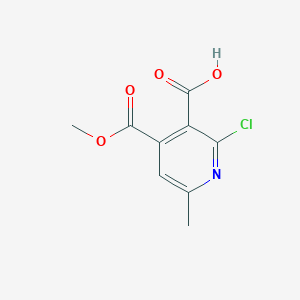

![4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B14409488.png)
